![molecular formula C23H19FN6O2S B2704560 N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207032-09-4](/img/no-structure.png)
N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has demonstrated the utility of related heterocyclic compounds in synthesizing a wide range of innovative heterocycles, potentially applicable in creating derivatives of the specified compound. For example, a study explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, highlighting the compound's role in generating diverse heterocyclic structures with potential biological applications (Fadda et al., 2017).
Ligand Development for Receptors
Another study focused on molecular probes for the A2A adenosine receptor, utilizing a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, which shares a similar heterocyclic framework. This work underscores the potential of such compounds in developing selective ligands for human receptors, offering insights into the binding interactions and pharmacological implications (Kumar et al., 2011).
Antimicrobial and Anti-inflammatory Applications
Research into thiazole derivatives, which are structurally related, has shown significant antimicrobial and anti-inflammatory activities. This suggests that modifying the core structure or functional groups of compounds like N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide could yield new bioactive molecules with potential therapeutic applications (Saravanan et al., 2010).
Imaging and Diagnostic Applications
In the realm of diagnostic imaging, derivatives of similar structural frameworks have been employed in synthesizing radioligands for imaging translocator proteins with PET, indicating the compound's potential application in developing diagnostic tools or therapeutic agents targeting specific brain receptors (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes using pyrazole-acetamide derivatives has been explored, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activities. These findings suggest avenues for the use of such compounds in materials science and as potential antioxidants (Chkirate et al., 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "4-fluoroaniline", "2-bromo-1-(4-ethoxyphenyl)ethanone", "2-mercapto-9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine", "triethylamine", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxy-N-(2-bromo-1-(4-ethoxyphenyl)ethyl)aniline", "a. Dissolve 4-ethoxyaniline (10.0 g, 0.072 mol) in dichloromethane (100 mL) and cool the solution to 0°C.", "b. Slowly add 2-bromo-1-(4-ethoxyphenyl)ethanone (19.0 g, 0.072 mol) to the solution while stirring.", "c. Add triethylamine (16.0 mL, 0.115 mol) to the reaction mixture and stir for 2 hours at room temperature.", "d. Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL), 10% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid (22.0 g, 85%).", "Step 2: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "a. Dissolve 2-mercapto-9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine (5.0 g, 0.018 mol) in acetic acid (50 mL) and cool the solution to 0°C.", "b. Slowly add potassium carbonate (4.0 g, 0.029 mol) to the solution while stirring.", "c. Stir the reaction mixture for 2 hours at room temperature.", "d. Filter the mixture and wash the solid with water (50 mL).", "e. Dissolve the solid in ethanol (50 mL) and filter the solution.", "f. Evaporate the solvent under reduced pressure to obtain a yellow solid (4.0 g, 80%).", "Step 3: Coupling of intermediates", "a. Dissolve 4-ethoxy-N-(2-bromo-1-(4-ethoxyphenyl)ethyl)aniline (10.0 g, 0.029 mol) and 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid (5.0 g, 0.015 mol) in dichloromethane (100 mL) and cool the solution to 0°C.", "b. Add triethylamine (6.0 mL, 0.043 mol) to the solution while stirring.", "c. Stir the reaction mixture for 2 hours at room temperature.", "d. Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL), 10% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid (12.0 g, 90%).", "f. Recrystallize the solid from diethyl ether to obtain the final product as a yellow solid (4.0 g, 30%)." ] } | |
CAS No. |
1207032-09-4 |
Molecular Formula |
C23H19FN6O2S |
Molecular Weight |
462.5 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6O2S/c1-2-32-18-9-7-17(8-10-18)25-21(31)14-33-23-27-26-22-20-13-19(15-3-5-16(24)6-4-15)28-30(20)12-11-29(22)23/h3-13H,2,14H2,1H3,(H,25,31) |
InChI Key |
ZNSCEZKVGOTPDR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)
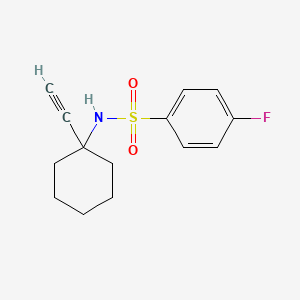
![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)
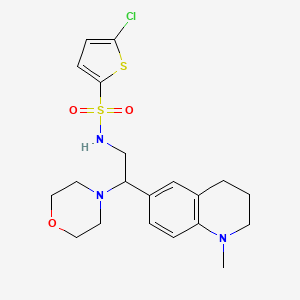
![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)
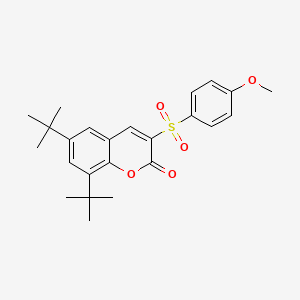

![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)

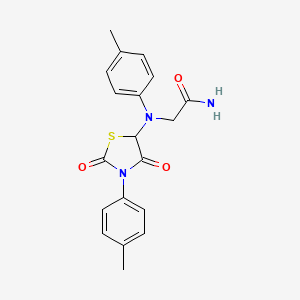
![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)
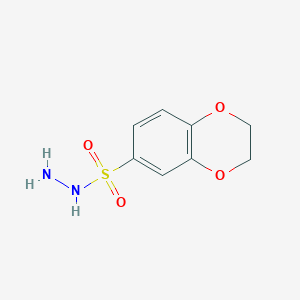
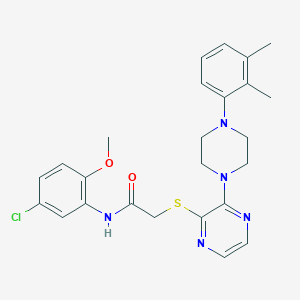
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)
